

5,7-Dichloroisatin CAS number and properties

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Compound of Interest

Compound Name: 5,7-Dichloroisatin

Cat. No.: B1293616

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An In-depth Technical Guide to 5,7-Dichloroisatin

This technical guide provides a comprehensive overview of **5,7-Dichloroisatin**, a halogenated derivative of isatin. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities and potential mechanisms of action.

Core Properties of 5,7-Dichloroisatin

5,7-Dichloroisatin is a solid chemical compound belonging to the isatin family. Its core identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 6374-92-1 | [1] [2] |
| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | [2] |
| Molecular Formula | C ₈ H ₃ Cl ₂ NO ₂ | [1] [2] |
| Molecular Weight | 216.02 g/mol | [1] [2] |
| Appearance | Solid | [1] [2] |
| Melting Point | 218-223 °C (lit.) | [1] |
| Purity | ≥95% | [1] |
| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [1] [2] |
| Canonical SMILES | <chem>Clc1cc(Cl)c2NC(=O)C(=O)c2c1</chem> | [1] [2] |
| EC Number | 228-928-3 | [1] |
| MDL Number | MFCD00043905 | [1] [2] |

Experimental Protocols: Synthesis of 5,7-Dichloroisatin

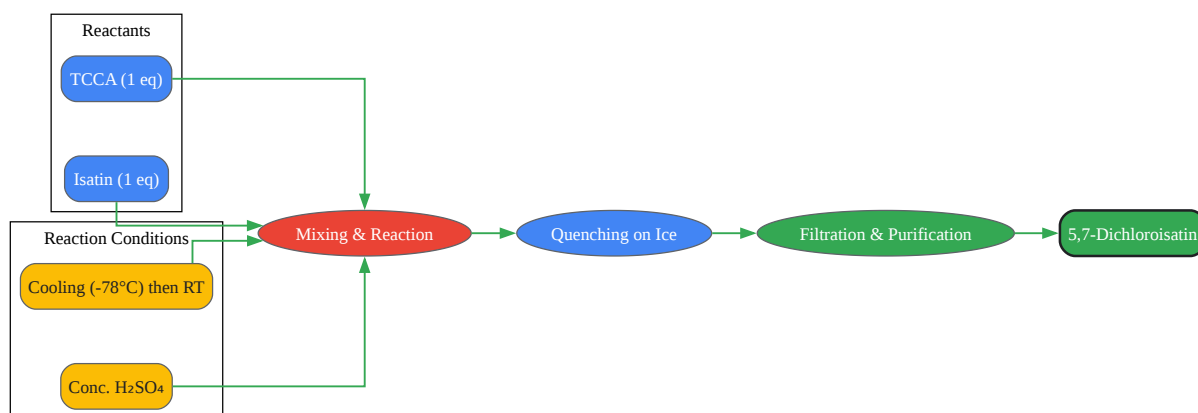
The synthesis of **5,7-Dichloroisatin** can be achieved through various methods. The classical approach is the Sandmeyer synthesis, though modern methods offer safer and more efficient alternatives.

Chlorination of Isatin with Trichloroisocyanuric Acid (TCCA)

This method is a rapid, efficient, and solvent-free approach for the selective synthesis of **5,7-Dichloroisatin**.[\[3\]](#) The reaction's outcome is dependent on the molar ratio of the reactants.[\[3\]](#)

Methodology:

- **Reactant Preparation:** In a suitable reaction flask, combine Isatin (1 equivalent) and Trichloroisocyanuric Acid (TCCA) (1 equivalent).
- **Reaction Initiation:** Cool the mixture in a dry ice-acetone bath to -78°C .
- **Acid Addition:** Add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure completion. The halogenation occurs preferentially at the 5 and 7 positions of the isatin ring, which are the most active sites for electrophilic aromatic substitution.^[3]
- **Product Isolation:** Pour the reaction mixture over crushed ice. The crude **5,7-Dichloroisatin** will precipitate as a solid.
- **Purification:** Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethyl acetate can be performed to obtain a highly pure product.^[4] An 85% yield has been reported for this method.^[5]



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Synthesis of **5,7-Dichloroisatin** via TCCA Chlorination.

Sandmeyer Synthesis (General Procedure)

The Sandmeyer synthesis is a classical, multi-step method for producing isatins from anilines. [3][5] While effective, it involves hazardous reagents and may generate toxic byproducts like hydrogen cyanide.[3] The general workflow is outlined below.

Methodology:

- **Isonitrosoacetanilide Formation:** An aniline (in this case, 3,5-dichloroaniline would be the precursor) is reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.[6]
- **Cyclization:** The dried isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The mixture is heated to facilitate the cyclization reaction, which

forms the isatin ring.[4][6]

- Isolation and Purification: The reaction mixture is poured onto ice to precipitate the crude isatin product. The product is then collected, washed, and can be purified by recrystallization.[6]

Biological Activities and Signaling Pathways

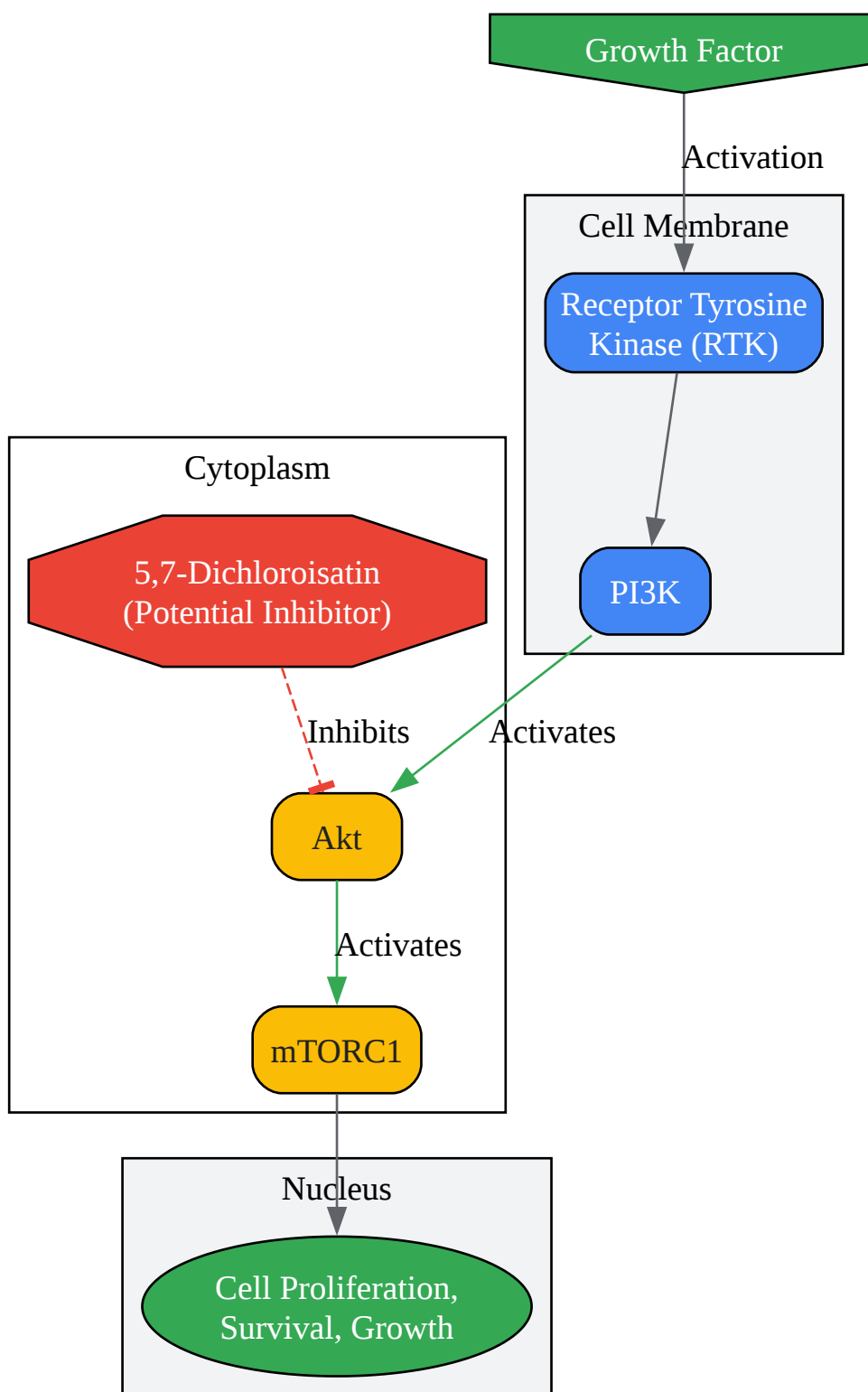
Isatin and its derivatives are recognized for a wide spectrum of biological and pharmacological activities.[7] Halogenated isatins, in particular, have shown significant potential.

Known Activities:

- Anticonvulsant and Anxiolytic: Ketals of 5-haloisatins have demonstrated anticonvulsant and anxiolytic properties.[3] More broadly, isatin itself exhibits anticonvulsant effects at higher doses.[8][9]
- Anticancer: Isatin derivatives have been investigated for their antitumor and antiangiogenic activities.[10] Halogenation at the 5-position has been shown to increase cytotoxic properties against cancer cell lines.[7]
- Antimicrobial: The isatin scaffold is a component of compounds with antibacterial, antifungal, and antitubercular activities.[8][10]
- Antiviral: Certain isatin derivatives, such as methisazone, are effective against viruses like variola and vaccinia.[9] 5-Chloroisatin is among the analogues that have been studied for antiviral potential.[10]

Potential Mechanism of Action:

While the specific signaling pathways directly modulated by **5,7-Dichloroisatin** are not yet fully elucidated, the broader class of isatin derivatives is known to interfere with key cellular signaling cascades implicated in cancer and other diseases.[11] One of the most critical pathways in cancer cell survival, proliferation, and growth is the PI3K/Akt/mTOR pathway.[12] [13] Small molecule inhibitors often target kinases like Akt within this cascade. Based on the established anticancer properties of isatin derivatives, it is plausible that **5,7-Dichloroisatin** may exert its effects by inhibiting one or more components of this pathway.



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Potential inhibition of the PI3K/Akt pathway by Isatin derivatives.

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